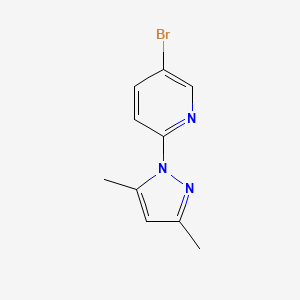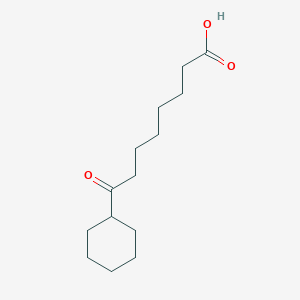![molecular formula C16H18ClNO2 B1373360 3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride CAS No. 1311315-94-2](/img/structure/B1373360.png)
3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride
Vue d'ensemble
Description
3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride, also known as LY404187 hydrochloride, is a chemical compound with the CAS Number: 1311315-94-2 . It has a molecular weight of 291.78 and its IUPAC name is 2-([1,1’-biphenyl]-4-ylmethyl)-beta-alanine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride is1S/C16H17NO2.ClH/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .Applications De Recherche Scientifique
1. Enhancement of Reactivity in Polymer Chemistry
3-(4-Hydroxyphenyl)propanoic acid, a related compound to 3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride, is explored as a renewable building block in polymer chemistry. It enhances the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules or macromolecules. This novel approach holds potential for various applications in materials science due to its solvent-free synthesis and thermal properties (Acerina Trejo-Machin et al., 2017).
2. Synthesis of Antimicrobial and Antifungal Agents
Derivatives of 3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride show promise in the synthesis of compounds with antimicrobial and antifungal properties. Compounds synthesized from this acid exhibited significant activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Kristina Mickevičienė et al., 2015).
3. Application in Fluorescence Derivatisation
The compound has been used for fluorescence derivatisation of amino acids, demonstrating strong fluorescence suitable for biological assays. This application is particularly beneficial in the context of biological studies where fluorescence marking is essential (V. Frade et al., 2007).
4. Polymer Modification for Medical Applications
Amine compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid have been used to modify radiation-induced hydrogels for enhanced swelling and thermal stability. These modified polymers exhibit higher biological activities, suggesting potential use in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
5. Biocatalysis in Drug Research
The compound has been explored for its biocatalysis applications in drug research, particularly as an intermediate in the production of pharmaceuticals. It demonstrates significant enantioselective activity, indicating its value in the synthesis of enantiopure compounds for medical use (Yi Li et al., 2013).
6. Synthesis of Corrosion Inhibitors
This compound is integral in the synthesis of new phosphonate-based corrosion inhibitors. These inhibitors demonstrate significant inhibition efficiency against mild steel corrosion in acidic environments, highlighting their utility in industrial applications (N. Gupta et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(aminomethyl)-3-(4-phenylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOGOVTYILOEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311315-94-2 | |
| Record name | [1,1′-Biphenyl]-4-propanoic acid, α-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



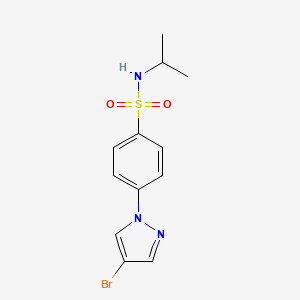

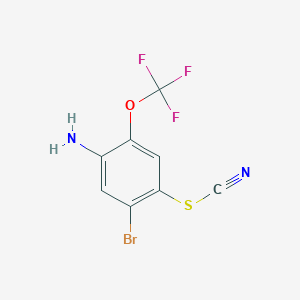


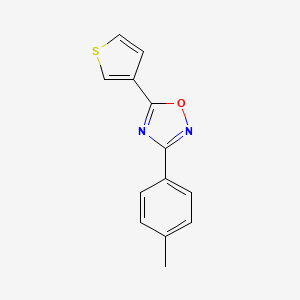

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)



